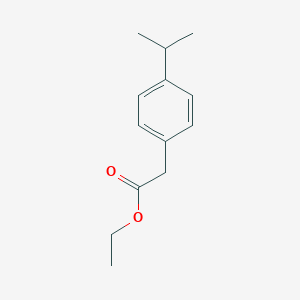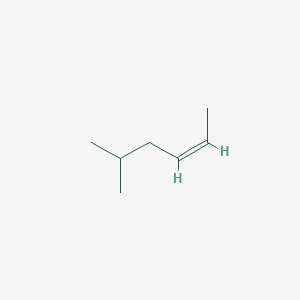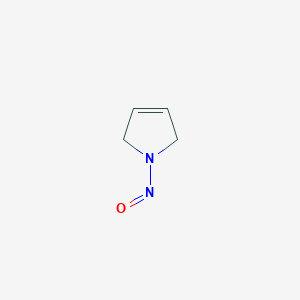
3-Pyrroline, N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrroline, N-nitroso- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrroline, which is a five-membered ring containing nitrogen. The N-nitroso group attached to the pyrroline ring makes it a highly reactive compound that can be used for a variety of purposes.
Mécanisme D'action
The mechanism of action of 3-Pyrroline, N-nitroso- is not fully understood. However, it is believed that the N-nitroso group attached to the pyrroline ring plays a crucial role in its reactivity and biological activity. The compound can undergo various reactions, including nitrosation, oxidation, and reduction, depending on the conditions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Pyrroline, N-nitroso- are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties, as well as insecticidal activity. It has also been found to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyrroline, N-nitroso- in lab experiments is its high reactivity, which allows for the synthesis of various compounds and materials. However, its reactivity can also be a limitation, as it can be difficult to control the reactions and obtain high yields of the desired product. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-Pyrroline, N-nitroso-. One direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another direction is the optimization of its use as a plant growth regulator and insecticide in agriculture. In materials science, future research could focus on the synthesis of new materials using 3-Pyrroline, N-nitroso- as a precursor. Overall, the potential applications of this compound make it a promising area of research for various fields.
Méthodes De Synthèse
The synthesis of 3-Pyrroline, N-nitroso- can be achieved through several methods, including the reaction of pyrroline with nitric oxide or nitrous acid. Another method involves the reaction of pyrroline with sodium nitrite and hydrochloric acid. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
3-Pyrroline, N-nitroso- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to enhance the efficacy of certain drugs, making it a promising candidate for drug development.
In agriculture, 3-Pyrroline, N-nitroso- has been used as a plant growth regulator, improving crop yield and quality. It has also been shown to have insecticidal properties, making it a potential alternative to conventional pesticides.
In materials science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous carbon materials.
Propriétés
Numéro CAS |
10552-94-0 |
|---|---|
Nom du produit |
3-Pyrroline, N-nitroso- |
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.1 g/mol |
Nom IUPAC |
1-nitroso-2,5-dihydropyrrole |
InChI |
InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |
Clé InChI |
OKFHTQFXGQXDEX-UHFFFAOYSA-N |
SMILES |
C1C=CCN1N=O |
SMILES canonique |
C1C=CCN1N=O |
Autres numéros CAS |
10552-94-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



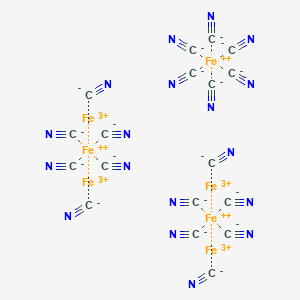
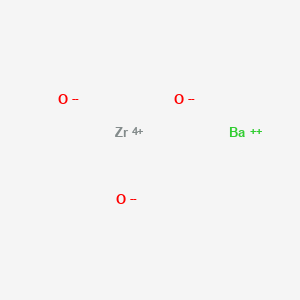
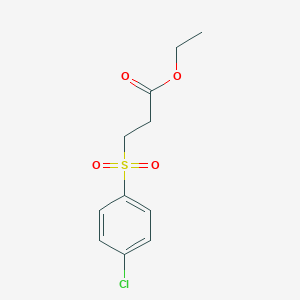
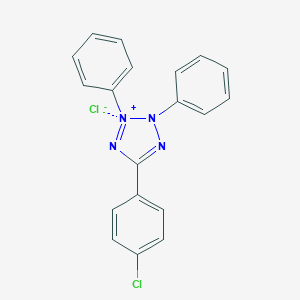
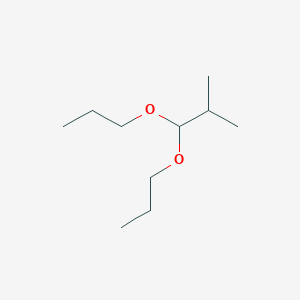

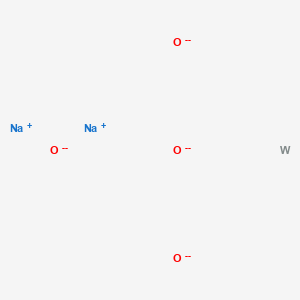
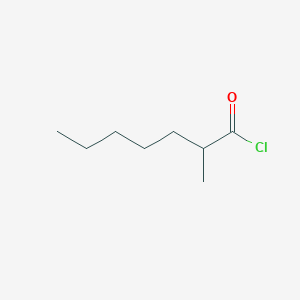
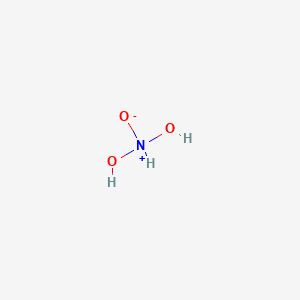
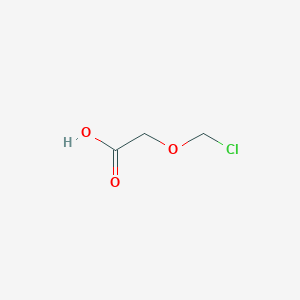
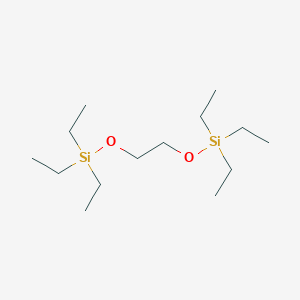
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
